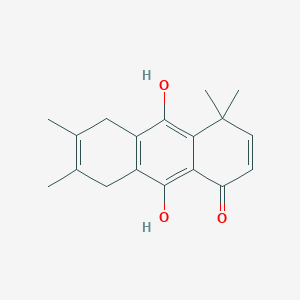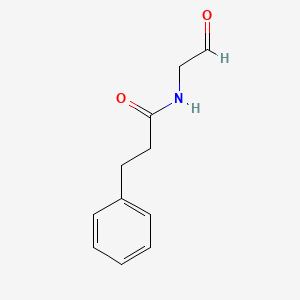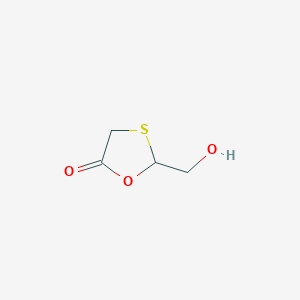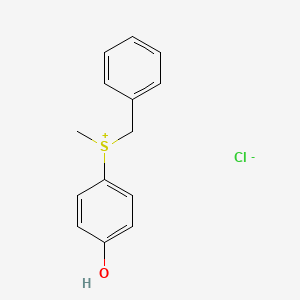
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride is a chemical compound with the molecular formula C14H15ClOS. It is a sulfonium salt where the sulfonium ion is bonded to a 4-hydroxyphenyl group and a phenylmethyl group, with chloride as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride typically involves the reaction of a sulfonium precursor with a suitable halide source. One common method is the reaction of (4-hydroxyphenyl)methyl sulfide with benzyl chloride under acidic conditions to form the sulfonium salt. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride involves its ability to act as a methylating agent. The sulfonium ion can transfer a methyl group to nucleophilic sites on target molecules, leading to the formation of new chemical bonds. This methylation process is facilitated by the positive charge on the sulfonium ion, which makes it highly reactive towards nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, trifluorotris(1,1,2,2,2-pentafluoroethyl)phosphate (1-) (11): A similar compound with a different counterion, which may exhibit different reactivity and properties.
Sulfonium, (4-hydroxyphenyl)methyl[(2-methylphenyl)methyl]-, (OC-6-11)-hexafluoroantimonate (1-) (11): Another related compound with a different substituent on the phenyl ring and a different counterion.
Uniqueness
Sulfonium, (4-hydroxyphenyl)methyl(phenylmethyl)-, chloride is unique due to its specific combination of functional groups and counterion, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
132733-08-5 |
|---|---|
Molekularformel |
C14H15ClOS |
Molekulargewicht |
266.8 g/mol |
IUPAC-Name |
benzyl-(4-hydroxyphenyl)-methylsulfanium;chloride |
InChI |
InChI=1S/C14H14OS.ClH/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(15)8-10-14;/h2-10H,11H2,1H3;1H |
InChI-Schlüssel |
VYOISEOGXBGDBU-UHFFFAOYSA-N |
Kanonische SMILES |
C[S+](CC1=CC=CC=C1)C2=CC=C(C=C2)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


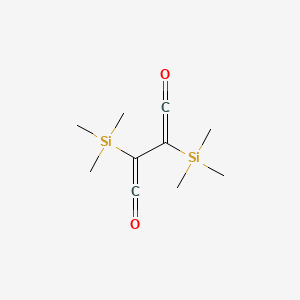
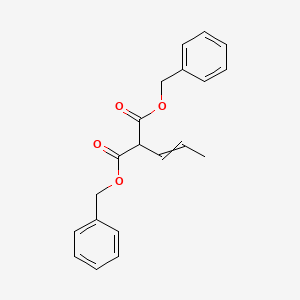
silane](/img/structure/B14276379.png)
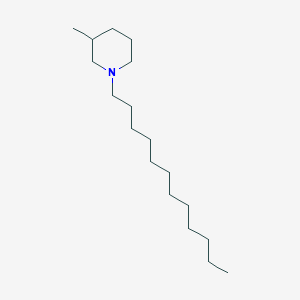
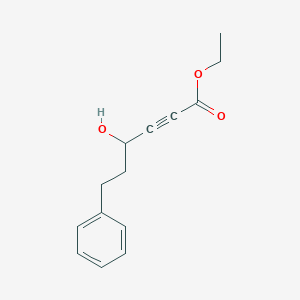
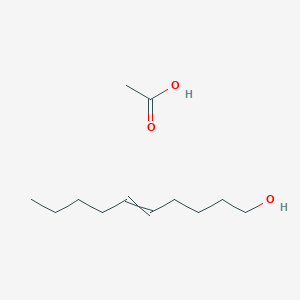
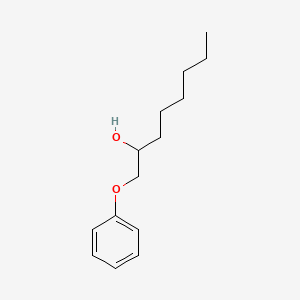
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)

